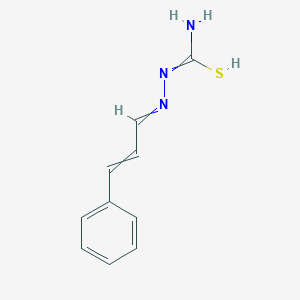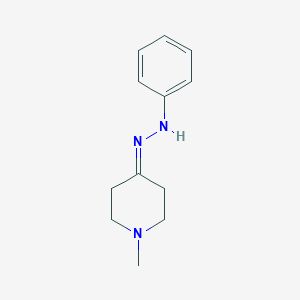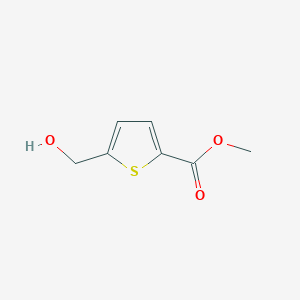![molecular formula C17H14BrN3O2 B7828229 2-[1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene]indene-1,3-dione](/img/structure/B7828229.png)
2-[1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene]indene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene]indene-1,3-dione is a synthetic organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a brominated pyrimidine ring and an indene-1,3-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene]indene-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-4,6-dimethylpyrimidine and indene-1,3-dione.
Condensation Reaction: The 5-bromo-4,6-dimethylpyrimidine is reacted with an appropriate amine to form the corresponding amino derivative.
Coupling Reaction: The amino derivative is then coupled with indene-1,3-dione under specific reaction conditions, such as the presence of a base and a suitable solvent, to yield the final product.
Industrial Production Methods: While the compound is primarily synthesized in research laboratories, scaling up the production for industrial purposes would involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the pyrimidine ring, potentially altering its electronic properties.
Substitution: The bromine atom on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the indene moiety.
Reduction: Reduced forms of the pyrimidine ring.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-[1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene]indene-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-[1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene]indene-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
- 2-[1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene]-2,3-dihydro-1H-indene-1,3-dione
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol
Uniqueness: 2-[1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene]indene-1,3-dione is unique due to its specific combination of a brominated pyrimidine ring and an indene-1,3-dione moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
IUPAC Name |
2-[1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-8(19-17-20-9(2)14(18)10(3)21-17)13-15(22)11-6-4-5-7-12(11)16(13)23/h4-7H,1-3H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVWGQRZZKUZQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NC(=N1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
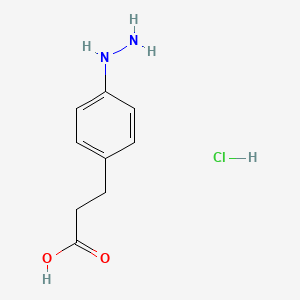
![2-[(2-Fluorophenyl)methanesulfonyl]ethan-1-amine](/img/structure/B7828156.png)
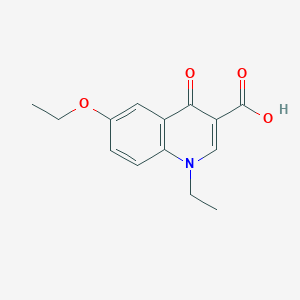

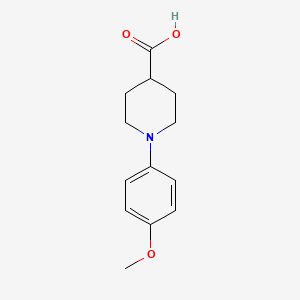
![2-[[(5-bromopyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B7828176.png)
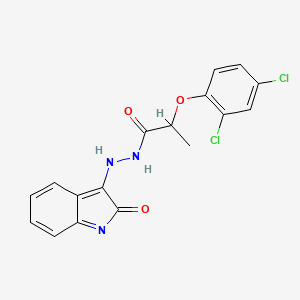
![4-(naphthalen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B7828194.png)
![[amino({[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]sulfanyl})methylidene]azanium bromide](/img/structure/B7828200.png)
![methyl 3-[[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]thiophene-2-carboxylate](/img/structure/B7828212.png)
